Cas no 2126161-36-0 (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine)

3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring an iodine substituent at the 3-position and a trifluoromethyl group at the 5-position of the pyrrolopyridine core. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The iodine moiety offers versatility for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances stability and modulates electronic properties. Its rigid fused-ring system contributes to high binding affinity in medicinal chemistry applications. The compound is typically handled under inert conditions due to its sensitivity. Suitable for researchers in drug discovery and material science, it enables precise structural modifications in complex molecule design.
3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine structure
2126161-36-0 structure
Product Name:3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
CAS No:2126161-36-0
MF:C8H4F3IN2
MW:312.030444145203
CID:4639101
Update Time:2025-05-26

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-5-(trifluoromethyl)-1h-pyrrolo[2,3-c]pyridine
    • 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
    • Inchi: 1S/C8H4F3IN2/c9-8(10,11)7-1-4-5(12)2-13-6(4)3-14-7/h1-3,13H
    • InChI Key: IAMHORTUKDTUBJ-UHFFFAOYSA-N
    • SMILES: C1=NC(C(F)(F)F)=CC2C(I)=CNC1=2

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine Pricemore >>

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Additional information on 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

Introduction to 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine (CAS No. 2126161-36-0)

3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine, identified by its Chemical Abstracts Service number 2126161-36-0, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrrolopyridine class, a structural motif widely recognized for its biological activity and utility in drug design. The presence of both an iodine substituent and a trifluoromethyl group on the pyrrolopyridine core imparts unique electronic and steric properties, making it a valuable scaffold for developing novel therapeutic agents.

The trifluoromethyl group, in particular, is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity. Its incorporation into 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine not only improves the compound's pharmacokinetic profile but also modulates its interaction with biological targets. This feature has been exploited in various drug discovery campaigns, where trifluoromethyl-containing compounds have shown promise in treating a range of diseases, including cancer and inflammatory disorders.

Recent advancements in medicinal chemistry have highlighted the importance of pyrrolopyridine derivatives in the development of small-molecule inhibitors. The structural framework of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine provides a rich chemical space for medicinal chemists to explore. The iodine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the synthesis of diverse analogues. These reactions are particularly useful for generating libraries of compounds that can be screened for biological activity.

In the context of drug discovery, 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has been utilized as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By targeting specific kinases, small-molecule inhibitors can modulate these pathways and elicit therapeutic effects. The combination of the iodine substituent and the trifluoromethyl group in 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine allows for fine-tuning of the compound's binding properties, making it an attractive candidate for kinase inhibition.

Moreover, the fluorinated pyrrolopyridines have been studied for their potential applications in antiviral and antibacterial therapies. The electron-withdrawing nature of fluorine atoms can influence the reactivity and selectivity of these compounds, leading to improved efficacy against pathogens. Several research groups have reported on the synthesis and biological evaluation of fluorinated pyrrolopyridines, demonstrating their promise as lead compounds for developing new antimicrobial agents.

The synthesis of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the condensation of appropriately substituted pyrroles with acrylonitrile or related electrophiles to form the pyrrolopyridine core. Subsequent functionalization with an iodine atom at the 3-position and a trifluoromethyl group at the 5-position can be achieved through halogenation and metal-halogen exchange reactions.

The role of computational chemistry in optimizing the synthesis and properties of 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine cannot be overstated. Molecular modeling techniques allow researchers to predict the behavior of this compound in various chemical environments, aiding in the design of efficient synthetic routes and predicting its biological activity. These computational studies often complement experimental efforts by providing insights into molecular interactions and guiding structural modifications.

In conclusion,3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine (CAS No. 2126161-36-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable building block for developing novel therapeutic agents targeting various diseases. As research in medicinal chemistry continues to evolve,this compound is likely to play an increasingly important role in drug discovery and development.

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